6-(Aminomethyl)nicotinic acid

Catalog No.
S998875
CAS No.
76196-67-3
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Aminomethyl)nicotinic acid

CAS Number

76196-67-3

Product Name

6-(Aminomethyl)nicotinic acid

IUPAC Name

6-(aminomethyl)pyridine-3-carboxylic acid

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3,8H2,(H,10,11)

InChI Key

KKVJAULLCCGPBX-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)O)CN

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CN

6-(Aminomethyl)nicotinic acid (CAS 76196-67-3) is a highly specialized pyridine derivative characterized by an aminomethyl group at the 6-position and a carboxylic acid at the 3-position. In industrial and advanced medicinal chemistry procurement, it is primarily sourced as a bifunctional building block for synthesizing targeted metallodrugs, particularly platinum(II) conjugates. The molecule's dual functionality allows the carboxylic acid to be esterified with targeting vectors—such as steroids or terpenes—while the aminomethyl and pyridine nitrogens act as a stable N,N-bidentate ligand for transition metals [1]. Often supplied as a hydrochloride or dihydrochloride salt to ensure shelf stability and controlled solubility, this compound is a critical precursor for developing "combi-molecules" designed to overcome cisplatin resistance via receptor-mediated uptake [2].

Substituting 6-(Aminomethyl)nicotinic acid with structural analogs fundamentally disrupts metallodrug synthesis. Replacing it with nicotinic acid (niacin) removes the primary amine, completely eliminating the ability to form N,N-chelated platinum complexes [1]. Attempting to use 6-aminonicotinic acid shifts the amine directly onto the pyridine ring, which not only drastically reduces the nitrogen's basicity but also forces any potential metal chelate into a highly strained and unstable four-membered ring, rather than the thermodynamically favored five-membered ring formed by the aminomethyl group [2]. Conversely, using 2-(aminomethyl)pyridine provides the correct chelation geometry but lacks the carboxylic acid handle, making downstream esterification to targeting shuttles (like estradiol or testosterone) impossible [3].

Bifunctional Suitability for Targeted Pt(II) Drug Shuttles

The primary procurement driver for 6-(Aminomethyl)nicotinic acid is its ability to act as a bridging linker between a targeting molecule and a cytotoxic metal center. When conjugated to steroidal alcohols or terpenes, the carboxylic acid forms stable esters, while the aminomethyl/pyridine motif coordinates with K2PtCl4 to form N,N-chelated dichloroplatinum(II) complexes with yields ranging from 30% to 66% [1]. In contrast, 2-(aminomethyl)pyridine provides identical chelation but 0% conjugation capacity due to the absence of the carboxylic acid handle [2].

Evidence DimensionConjugation capacity for receptor-targeting shuttles
Target Compound Data6-(Aminomethyl)nicotinic acid (Enables both esterification and stable Pt(II) N,N-chelation)
Comparator Or Baseline2-(aminomethyl)pyridine (0% esterification capacity; lacks -COOH handle)
Quantified DifferenceAbsolute requirement for bifunctional drug shuttle synthesis
ConditionsSynthesis of targeted dichloroplatinum(II) conjugates

Buyers must select the 6-aminomethylnicotinic acid derivative to successfully link receptor-targeting steroids to cytotoxic platinum centers.

Chelation Geometry and Stability

The insertion of the methylene spacer in the 6-aminomethyl group is structurally critical for metal binding. 6-(Aminomethyl)nicotinic acid forms a thermodynamically stable 5-membered chelate ring with Pt(II), analogous to ethylenediamine [1]. If a buyer substitutes 6-aminonicotinic acid, the lack of the methylene spacer forces a highly strained 4-membered chelate ring, which is generally unstable and unsuitable for clinical metallodrug development [2].

Evidence DimensionPt(II) Chelate Ring Size
Target Compound Data6-(Aminomethyl)nicotinic acid (Stable 5-membered N,N-chelate ring)
Comparator Or Baseline6-aminonicotinic acid (Strained 4-membered N,N-chelate ring)
Quantified DifferenceFormation of a stable 5-membered vs. unstable 4-membered coordination complex
ConditionsReaction with K2PtCl4 in aqueous/THF conditions at pH 5-6

Ensures the transition metal remains securely bound during physiological transport, preventing premature degradation of the chemotherapeutic.

Background Cytotoxicity of the Unconjugated Linker

A critical requirement for a drug linker is that it does not introduce off-target toxicity. Studies evaluating (6-aminomethylnicotinic acid)dichloridoplatinum(II)—the unconjugated hydrolysis product—demonstrate that it is not noticeably cytotoxic, exhibiting an IC50 > 50 μM against tested tumor cell lines like HL-60 and 518A2 [1]. This is a massive contrast to free cisplatin, which typically exhibits IC50 values in the low micromolar range (< 5 μM) [2].

Evidence DimensionBackground Cytotoxicity (IC50)
Target Compound DataUnconjugated (6-aminomethylnicotinic acid)PtCl2 (IC50 > 50 μM)
Comparator Or BaselineStandard Cisplatin (IC50 < 5 μM)
Quantified Difference>10-fold reduction in background cytotoxicity
ConditionsIn vitro assay against HL-60 and 518A2 human tumor cell lines

Confirms that the linker itself is non-toxic, ensuring that the cytotoxicity of the final conjugated drug is driven entirely by the targeted delivery mechanism.

Synthesis of Steroid-Linked Platinum(II) Chemotherapeutics

6-(Aminomethyl)nicotinic acid is the optimal precursor for developing "combi-molecules" that target hormone-dependent cancers. By esterifying the carboxylic acid with 17β-estradiol or testosterone, and chelating the aminomethyl-pyridine moiety to Pt(II), researchers can create targeted therapies that utilize estrogen or androgen receptors to shuttle the cytotoxic platinum load directly into breast or prostate cancer cells [1].

Development of Terpene-Based Drug Shuttles

Beyond steroids, the compound is used to link platinum centers to monoterpenes like fenchol, menthol, or borneol. These terpene-(6-aminomethylnicotinate)dichloridoplatinum(II) complexes have shown the ability to overcome cisplatin resistance in specific cell lines (e.g., HL-60 leukemia), making this linker crucial for next-generation resistance-breaking metallodrugs [2].

Bifunctional Building Block for Peptidomimetics

Due to its rigid pyridine core, defined spatial arrangement between the basic amine and the acidic carboxylate, and zwitterionic nature, the compound serves as a valuable scaffold in the synthesis of peptidomimetics and enzyme inhibitors, where precise distance and vectorality between hydrogen bond donors and acceptors are required [3].

XLogP3

-3

Dates

Last modified: 08-16-2023

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